3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione
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Overview
Description
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione is an organic compound with the molecular formula C22H20N4O2 This compound features a piperazine ring substituted with two indole groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperazine-2,5-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the indole groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for bioactive compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The indole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione: Unique due to its dual indole substitution on the piperazine ring.
1,4-bis(1H-indol-3-ylmethyl)piperazine: Similar structure but with different substitution pattern.
3,6-bis(1H-indol-3-ylmethyl)pyridazine-2,5-dione: Similar core structure with a pyridazine ring instead of piperazine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its dual indole groups provide a distinct set of interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397123 |
Source
|
Record name | 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90243-53-1 |
Source
|
Record name | 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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